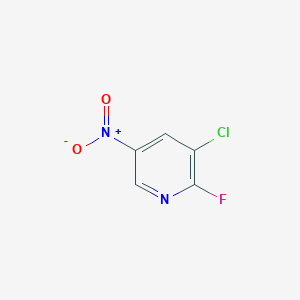

2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

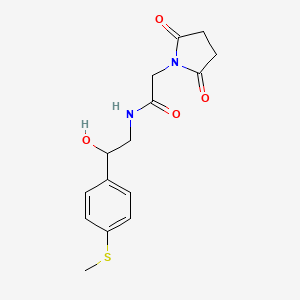

“2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenylboronic acid” is a boronic acid compound . It has a molecular weight of 197.96 . The IUPAC name for this compound is 3-fluoro-5-(methoxycarbonyl)phenylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BFO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

Boronic acids, such as “this compound”, are commonly used in Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm^3 . The boiling point is 361.0±52.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 64.0±3.0 kJ/mol . The flash point is 172.1±30.7 °C .Scientific Research Applications

Ortho-Directing Agent in Ruthenium-Catalyzed Aromatic C-H Silylation

2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenylboronic acid demonstrates potential in ruthenium-catalyzed aromatic C-H silylation. It acts as an ortho-directing agent, leading to regioselective silylation in the presence of various para-substituents. This application is significant in Suzuki-Miyaura coupling, iodination, and Tamao oxidation processes to produce biaryl compounds with iodine or hydroxy substitutions (Ihara & Suginome, 2009).

Hybrid Nanomaterial Characterization

A derivative of this compound is utilized in creating hybrid nanomaterials. By immobilizing the compound onto multiwalled carbon nanotubes, researchers developed materials with specific recognition capabilities, potentially valuable in catalytic processes (Monteiro et al., 2015).

Fluorescence Quenching Analysis

This compound's derivatives are studied for their fluorescence quenching properties. Such studies provide insights into the interaction mechanisms between boronic acids and quenchers like aniline, contributing to the understanding of boronic acid derivatives' fluorescence properties (Geethanjali, Nagaraja, & Melavanki, 2015).

Synthesis of Fluorinated Heterocyclic Compounds

The compound plays a role in the synthesis of various fluorine-bearing heterocyclic compounds, demonstrating versatility in organic chemistry and potential applications in drug development and material sciences (Shi, Wang, & Schlosser, 1996).

Experimental Oncology

In experimental oncology, certain derivatives of this compound show promise as antiproliferative agents, particularly in ovarian cancer cells. These derivatives can induce apoptosis and cell cycle arrest, positioning them as potential candidates in cancer therapy research (Psurski et al., 2018).

Enzyme-Free Glucose Sensing

This compound is synthesized for enzyme-free glucose sensing applications, indicating its potential in biomedical sensing technologies. Such applications are vital in non-invasive glucose monitoring systems for diabetes management (Bao et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds catalyzed by transition metals .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis, including the synthesis of pharmaceuticals . The products of these reactions can influence various biochemical pathways depending on their structure and function.

Pharmacokinetics

It’s important to note that boronic acids, including this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability in biological systems.

Result of Action

As a reagent in suzuki–miyaura cross-coupling reactions, this compound contributes to the formation of new carbon-carbon bonds . The products of these reactions can have various effects at the molecular and cellular level, depending on their structure and function.

Action Environment

The action of 2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acids is strongly influenced by pH, with the reaction rate considerably accelerated at physiological pH . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Properties

IUPAC Name |

(2-fluoro-3-methoxy-5-methoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO5/c1-15-7-4-5(9(12)16-2)3-6(8(7)11)10(13)14/h3-4,13-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLYXUVXRFWYQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OC)C(=O)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(6-acetamido-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2422722.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2422725.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2422732.png)

![2-Benzyl-6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2422733.png)

![2-(4-(Isopropylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422737.png)

![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2422741.png)